molecular formula C32H31N2NaO12 B1432182 O-Cresolphthalein complexone sodium salt CAS No. 1423037-17-5

O-Cresolphthalein complexone sodium salt

Cat. No. B1432182
M. Wt: 658.6 g/mol
InChI Key: BEHXBMBUPSOZLM-UHFFFAOYSA-M
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Description

O-Cresolphthalein complexone sodium salt is a chemical compound with the CAS Number: 62698-54-8 . It is commonly used as a pH indicator dye for the calorimetric determination of calcium in serum . The compound appears as maroon color or pale reddish-yellow crystals .


Synthesis Analysis

The synthesis of O-Cresolphthalein complexone sodium salt is often used in conjunction with automated calcium methods . It is used in the estimation of calcium in serum samples based on the reaction of Ca2+ with o-cresolphthalein complexone in an alkaline solution .


Molecular Structure Analysis

The molecular weight of O-Cresolphthalein complexone sodium salt is 658.59 . The IUPAC name is sodium [ {5- [1- (3- { [bis (carboxymethyl)amino]methyl}-4-hydroxy-5-methylphenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]-2-hydroxy-3-methylbenzyl} (carboxymethyl)amino]acetate .


Chemical Reactions Analysis

O-Cresolphthalein complexone sodium salt is used in the estimation of calcium in serum samples based on the reaction of Ca2+ with o-cresolphthalein complexone in an alkaline solution .


Physical And Chemical Properties Analysis

O-Cresolphthalein complexone sodium salt appears as maroon color or pale reddish-yellow crystals . It is soluble in ethanol, ether, glacial acetic acid, and dilute alkali, turning the solution a violet color. It is slightly soluble in water and hardly soluble in benzene .

Scientific Research Applications

  • Environmental and Biological Sciences

    • Application : O-Cresolphthalein complexone sodium salt is used for the preconcentration and determination of trace elements. It acts as a solid phase extraction adsorbent, aiding in the detection of heavy metals like Cu (II), Co (II), Ni (II), and Pb (II).
    • Method : The method involves using the compound as a solid phase extraction adsorbent. The specifics of the procedure can vary depending on the exact experiment or analysis being conducted .
    • Results : The use of O-Cresolphthalein complexone sodium salt in this context can help in the detection and quantification of trace elements in environmental and biological samples.
  • Medical and Clinical Chemistry

    • Application : It’s used for the calorimetric determination of calcium in serum .
    • Method : The method involves the reaction of Ca2+ with O-Cresolphthalein complexone in an alkaline solution . The color developed is stable for several hours .
    • Results : The procedure is accurate (r2 = 0.96; recovery = 98.8%), precise (C.V. = 1.9%) and sensitive (absorptivity = 740) .
  • Chemical Synthesis

    • Application : It is used in the synthesis of chemically similar compounds .
    • Method : The method generally used to synthesize phthalein dyes is effective. This method is used to synthesize phenolphthalein and thymolphthalein .
    • Results : The synthesized compounds have practical applications due to their temperature resistance, electrical or insulating characteristics, and their mechanical strength .
  • Clinical Pathology

    • Application : It is used to measure glomerular filtration rate (GFR), which is important for diagnosing renal disease .
    • Method : The specifics of the procedure can vary depending on the exact experiment or analysis being conducted .
    • Results : The use of O-Cresolphthalein complexone sodium salt in this context can help in the detection and quantification of GFR in clinical pathology .
  • Deriving Polyamides and Polyimides

    • Application : O-Cresolphthalein has been used to derive polyamides and polyimides .
    • Method : The method generally used to synthesize phthalein dyes is effective. This method is used to synthesize phenolphthalein and thymolphthalein .
    • Results : The synthesized compounds have practical applications due to their temperature resistance, electrical or insulating characteristics, and their mechanical strength .
  • Predicting Time for Blood Collection

    • Application : It has been used to predict the amount of time to wait before blood collection after a patient receives gadodiamide .
    • Method : The specifics of the procedure can vary depending on the exact experiment or analysis being conducted .
    • Results : The use of O-Cresolphthalein complexone sodium salt in this context can help in predicting the optimal time for blood collection .

properties

IUPAC Name

sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O12.Na/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42;/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHXBMBUPSOZLM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N2NaO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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